propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate
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Overview
Description
Propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate is a synthetic organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of a propyl ester group attached to a benzoic acid moiety, which is further substituted with a 2-chloro-5-iodobenzoyl group. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Iodination: The iodination of methyl 2-aminobenzoate to form 2-amino-5-iodobenzoic acid methyl ester.
Substitution: A Sandmeyer reaction is employed to introduce the chloro group, resulting in 2-chloro-5-iodobenzoic acid methyl ester.
Hydrolysis: The methyl ester is hydrolyzed under alkaline conditions to yield 2-chloro-5-iodobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzophenone: A substituted benzophenone used in the synthesis of benzodiazepines.
2-Chloro-5-iodobenzoic acid: An intermediate in the synthesis of various organic compounds.
Uniqueness
Propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate is unique due to its specific substitution pattern and the presence of both chloro and iodo groups. This dual halogenation provides distinct reactivity and potential for diverse chemical transformations compared to similar compounds.
Properties
IUPAC Name |
propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClINO3/c1-2-9-23-17(22)11-3-6-13(7-4-11)20-16(21)14-10-12(19)5-8-15(14)18/h3-8,10H,2,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZLBHDUVSPHJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClINO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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